Pentadec-1-EN-1-OL
Description
Pentadec-1-en-1-ol is an unsaturated primary alcohol with a 15-carbon chain, featuring a double bond at the first carbon and a hydroxyl group at the same position. Unsaturated alcohols like these are often studied for their physicochemical properties, reactivity in oxidation or esterification reactions, and biological activity .
Properties
CAS No. |
75278-64-7 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadec-1-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h14-16H,2-13H2,1H3 |
InChI Key |
DQHMTJSDCRBKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-pentadecene. In this method, 1-pentadecene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of fatty acids or fatty acid esters derived from natural sources, such as vegetable oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as nickel or palladium, to produce the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
Pentadec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Pentadecanal (aldehyde) or pentadecanoic acid (carboxylic acid).
Reduction: Pentadecan-1-ol (saturated alcohol).
Substitution: Pentadecyl halides or esters.
Scientific Research Applications
Pentadec-1-EN-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound in pharmaceuticals.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Pentadec-1-EN-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity. The double bond provides a site for chemical modifications, such as oxidation or reduction, which can alter its biological activity. In biological systems, this compound may interact with cell membranes, enzymes, and receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Chain Length : Longer chains (e.g., 7-Octadecen-1-ol) likely exhibit higher hydrophobicity and melting points compared to shorter analogs like 10-Undecen-1-ol .
- Functional Group : The ketone in Pentadec-1-en-3-one reduces polarity compared to alcohols, affecting solubility and reactivity (e.g., ketones resist oxidation more than primary alcohols) .
- Double Bond Position : A terminal double bond (as in this compound) may increase susceptibility to oxidation or polymerization compared to internal double bonds (e.g., 7-Octadecen-1-ol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
